molecular formula C17H27NO B12695449 N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine CAS No. 52373-08-7

N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine

Cat. No.: B12695449
CAS No.: 52373-08-7
M. Wt: 261.4 g/mol
InChI Key: TXSJOSPTQILKCQ-UHFFFAOYSA-N
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Description

N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is an organic compound with the molecular formula C17H27NO It is a derivative of naphthalene, characterized by the presence of a hexyl group, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.

    Alkylation: The tetrahydro-6-methoxynaphthalene is subjected to alkylation using hexyl bromide in the presence of a base such as potassium carbonate.

    Amination: The resulting hexylated product is then treated with ammonia or an amine source to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.

Scientific Research Applications

N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the hexyl and amine groups.

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but without the hexyl group.

    6-Methoxytetralin: Another related compound with a similar core structure.

Uniqueness

N-Hexyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to the presence of the hexyl and amine groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

52373-08-7

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

N-hexyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H27NO/c1-3-4-5-6-12-18-17-9-7-8-14-13-15(19-2)10-11-16(14)17/h10-11,13,17-18H,3-9,12H2,1-2H3

InChI Key

TXSJOSPTQILKCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCCC2=C1C=CC(=C2)OC

Origin of Product

United States

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